molecular formula C10H15NO3S B2806346 N,N-diethyl-4-hydroxybenzenesulfonamide CAS No. 30988-93-3

N,N-diethyl-4-hydroxybenzenesulfonamide

Cat. No. B2806346
CAS RN: 30988-93-3
M. Wt: 229.29
InChI Key: IVLLBHNEHSLWSZ-UHFFFAOYSA-N
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Description

“N,N-diethyl-4-hydroxybenzenesulfonamide” is a synthetic organic compound . It is a powder with a molecular weight of 244.31 . The IUPAC name for this compound is 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide .


Molecular Structure Analysis

The InChI code for “N,N-diethyl-4-hydroxybenzenesulfonamide” is 1S/C10H16N2O3S/c1-3-12(4-2)16(14,15)8-5-6-10(13)9(11)7-8/h5-7,13H,3-4,11H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“N,N-diethyl-4-hydroxybenzenesulfonamide” is a powder with a melting point of 171-172 degrees Celsius .

Scientific Research Applications

a. Carbonic Anhydrase Inhibitors: Sulfonamides, including N,N-Diethyl-4-hydroxybenzene-1-sulfonamide, have been investigated as carbonic anhydrase inhibitors. These enzymes play a crucial role in regulating pH balance and are potential drug targets for conditions like glaucoma, epilepsy, and cancer.

b. Antibacterial Agents: Sulfonamides were historically used as antibiotics (e.g., sulfanilamide), and their derivatives continue to be studied for their antibacterial properties. N,N-Diethyl-4-hydroxybenzene-1-sulfonamide may exhibit antibacterial activity against specific pathogens.

c. Anticancer Agents: Researchers have explored sulfonamides as potential anticancer agents. Their ability to inhibit enzymes involved in tumor growth and angiogenesis makes them interesting candidates for cancer therapy.

a. Activating Group: Sulfonamides can activate neighboring functional groups, facilitating reactions such as nucleophilic substitutions and cyclizations. Researchers use them to enhance reactivity in complex organic syntheses.

b. Protecting Group: Sulfonamides act as protecting groups for amines. By temporarily masking amino functionalities, chemists can selectively manipulate other parts of a molecule without affecting the amine group.

c. Leaving Group: In certain reactions, sulfonamides can serve as leaving groups, aiding in the formation of new bonds. Their stability under specific conditions makes them valuable in various transformations.

d. Molecular Scaffold: The sulfonamide motif provides a scaffold for designing novel compounds. Researchers modify the sulfonamide core to create libraries of diverse molecules for drug discovery.

Availability and Suppliers

N,N-Diethyl-4-hydroxybenzene-1-sulfonamide is available from suppliers such as Combi-Blocks, Inc. and Molport . Researchers can explore its properties and applications further.

Mechanism of Action

While the specific mechanism of action for “N,N-diethyl-4-hydroxybenzenesulfonamide” is not available, sulfonamides are known to inhibit carbonic anhydrase, an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N,N-diethyl-4-hydroxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-3-11(4-2)15(13,14)10-7-5-9(12)6-8-10/h5-8,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLLBHNEHSLWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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